Zinc citrate

Vue d'ensemble

Description

Zinc citrate is a zinc salt of citric acid. It is available as dietary supplements as a treatment of zinc deficiency and source of zinc, which is an essential trace element . Zinc citrate demonstrates effective absorption following oral administration .

Synthesis Analysis

Zinc citrate can be synthesized from the thermal decomposition of Zinc citrate precursor . The precursor is synthesized from semi-solid paste and then subjected to calcination at 700 °C to produce ZnO nanoparticles . Another method involves preparing a zinc citrate coordination complex from Zn (NO3)2 · 6H2O and citric acid at pH = 1.5–3.0 in aqueous solution .

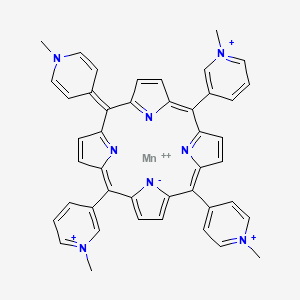

Molecular Structure Analysis

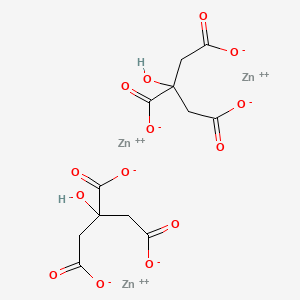

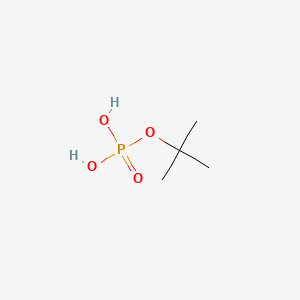

The molecular formula of Zinc citrate is C12H10O14Zn3 . The Zn (II) ion in complex 1 exists in an octahedral coordination environment . The InChI is InChI=1S/2C6H8O7.3Zn/c27-3 (8)1-6 (13,5 (11)12)2-4 (9)10;;;/h213H,1-2H2, (H,7,8) (H,9,10) (H,11,12);;;/q;;3*+2/p-6 .

Chemical Reactions Analysis

Zinc citrate can form a coordinate bond with citrate, and it has been found that the higher the molecular weight of sugar is, the more favorable it is to inhibit the formation of zinc citrate precipitation .

Physical And Chemical Properties Analysis

Zinc citrate has a molecular weight of 574.3 g/mol . It is known to demonstrate effective absorption following oral administration .

Applications De Recherche Scientifique

1. Role in Human Health and Disease Zinc, an essential micronutrient, plays a crucial role in human physiology . It is involved in many cellular processes such as protein synthesis, nucleic acid metabolism including DNA synthesis, gene transcription, cell proliferation, differentiation, and mitosis . Zinc citrate, in particular, has been shown to improve zinc status effectively, with implications for immune function, skin health, and metabolic regulation .

Absorption and Bioavailability

Zinc citrate has a relatively higher zinc content, and its absorption does not differ from that of zinc gluconate . Factors that increase its bioavailability include amino acids released from protein digestion and citrate .

Role in Combating COVID-19

Recent studies have demonstrated the role of zinc in combating COVID-19 . Zinc prevents the entry of SARS-CoV-2 into cells by lowering the expression of ACE-2 receptors and inhibiting the RNA-dependent RNA polymerase of SARS-CoV-2 . Zinc also prevents the cytokine storm that takes place after the entry of SARS-CoV-2 into the cell, via its anti-inflammatory activity .

4. Development of Therapeutic and Prophylactic Compositions The patent literature revealed zinc compositions in combination with zinc ionophores, antioxidants, antivirals, antibiotics, hydroxychloroquine, heparin, ivermectin, and copper . These compositions can be used for therapeutic and prophylactic purposes against diseases like COVID-19 .

Role in Immune Function

Clinical trials have demonstrated that zinc supplementation can reduce the duration and severity of cold symptoms, attributed to zinc’s role in supporting the immune response .

Role in Cancer Treatment

Zinc is involved in various antiproliferative and proapoptotic pathways to exert its antitumor activities, including suppressing cell proliferation, inducing cell death, and inhibiting metastasis .

Mécanisme D'action

Target of Action

Zinc citrate is a zinc salt of citric acid and is used as a dietary supplement to treat zinc deficiency . The primary targets of zinc citrate are the zinc-dependent enzymes and proteins in the body . Zinc is an essential micronutrient involved in many cellular processes such as protein synthesis, nucleic acid metabolism including DNA synthesis, gene transcription, cell proliferation and differentiation, and mitosis .

Mode of Action

Zinc citrate, due to its solubility, is readily absorbed by the body . Once absorbed, zinc citrate dissociates into zinc and citrate ions. The zinc ions then interact with their targets, the zinc-dependent enzymes and proteins, to carry out their functions . Zinc is a cofactor for over 300 enzymes involved in protein synthesis, lipid metabolism, and DNA synthesis .

Biochemical Pathways

Zinc citrate affects various critical biochemical pathways, including those responsible for protein synthesis, lipid metabolism, and DNA replication . Zinc-dependent enzymes, such as DNA polymerase and RNA polymerase, are vital for the synthesis and repair of DNA, a fundamental process for cell division and growth . Moreover, zinc is involved in the tricarboxylic acid (TCA) cycle, glucose, and lipid metabolism as well as post-translational modification and metal chelating .

Pharmacokinetics

Zinc citrate demonstrates effective absorption following oral administration . In circulation, 70% of zinc is bound to albumin, and the majority in the body is found in skeletal muscle and bone . Zinc excretion is via feces (predominantly), urine, sweat, menstrual flow, and semen . Factors such as phytates found in plant foods can inhibit zinc absorption by binding to the mineral, reducing its bioavailability .

Result of Action

The molecular and cellular effects of zinc citrate’s action are profound. Zinc citrate’s high bioavailability means that it can efficiently increase serum zinc levels, enhancing the body’s zinc reserves and ensuring that zinc-dependent enzymes and proteins function optimally . This supports cellular metabolism, immune function, and overall health .

Action Environment

Environmental factors can influence the action, efficacy, and stability of zinc citrate. Dietary factors affecting zinc availability in the lumen and zinc absorption stem from decades of research . For instance, dietary phytates, casein, and calcium can reduce zinc bioavailability . Understanding the synergistic impact of multiple stress factors on citrate metabolism may help to decipher the disease mechanisms associated with SLC13A5 citrate transport disorders .

Safety and Hazards

Zinc citrate should be handled in accordance with good industrial hygiene and safety practice . In the short term, consuming zinc in excess of the recommended upper limit (40 mg/day) can result in gastrointestinal symptoms (e.g., abdominal pain, nausea, vomiting, diarrhea). In the long term, excessive zinc intake has been associated with copper deficiency and iron deficiency, as well as suppression of the immune system .

Orientations Futures

Zinc citrate is of extraordinary and diverse importance in human biology and nutrition . It is abundantly clear that zinc is of key importance in many biological processes, acts as an antioxidant and strengthens the immune system . Knowledge about dietary factors that inhibit zinc absorption and about ways to overcome or remove these factors is essential when designing strategies to improve the zinc nutrition of vulnerable groups .

Propriétés

IUPAC Name |

trizinc;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3Zn/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIWBXUNRXCYRA-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Zn+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O14Zn3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90889427 | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, zinc salt (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc Citrate | |

CAS RN |

546-46-3 | |

| Record name | Citric acid, zinc salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, zinc salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, zinc salt (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trizinc dicitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K72I3DEX9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is zinc citrate considered a good source of zinc?

A1: Zinc citrate demonstrates comparable bioavailability to zinc gluconate in healthy adults when administered as a supplement without food. This suggests its potential as an alternative for addressing zinc deficiency.

Q2: How does zinc citrate compare to zinc oxide in terms of absorption?

A2: Research indicates that zinc absorption from zinc citrate is significantly higher than from zinc oxide when provided as a supplement without food. Some individuals exhibit minimal absorption from zinc oxide.

Q3: Can zinc citrate influence the absorption of other minerals?

A3: Studies on rabbits revealed that administering zinc citrate alongside water for 36 days influenced the concentration of various minerals in their tissues. Notably, increased doses of zinc citrate (0.50 and 0.75 mg Zn/kg body weight) correlated with increased concentrations of zinc, cobalt, iron, and copper, particularly in blood and liver tissues.

Q4: What are the applications of zinc citrate in oral care products?

A4: Zinc citrate is incorporated into dentifrices and mouthwashes due to its antimicrobial properties and its ability to inhibit bacterial growth and metabolism.

Q5: How effective is zinc citrate in controlling dental plaque?

A5: Studies show that a dentifrice containing zinc citrate resulted in a 13.7% reduction in mean calculus scores compared to a control dentifrice over three months.

Q6: Can zinc citrate be combined with other agents for enhanced antiplaque effects?

A6: Combining zinc citrate with triclosan in a dentifrice demonstrated a synergistic effect, leading to enhanced inhibition of overnight plaque regrowth compared to using either agent alone. This suggests a complementary action against existing plaque and new plaque formation.

Q7: Are there long-term effects of using zinc citrate-containing dentifrices on oral flora?

A7: Research suggests that prolonged use of a zinc citrate/triclosan dentifrice does not significantly alter the ecology of supragingival plaque or lead to the selection of triclosan-resistant bacteria.

Q8: How does zinc citrate impact carbohydrate metabolism in diabetic rats?

A8: In streptozotocin-induced diabetic rats, zinc citrate supplementation at doses of 20 and 50 mg Zn/kg body weight demonstrated a normalizing effect on carbohydrate metabolism markers. These markers included blood glucose, glycosylated hemoglobin, lactate, pyruvate, and the activities of lactate dehydrogenase and glucose-6-phosphate dehydrogenase in erythrocytes and liver tissue.

Q9: Can zinc citrate combined with chromium citrate improve antioxidant defense in diabetic rats?

A9: The addition of chromium and zinc citrates to the diet of diabetic rats resulted in a decrease in lipid hydroperoxides content and an increase in antioxidant enzyme activity compared to diabetic rats not receiving the supplements. This suggests a potential role in mitigating oxidative stress associated with diabetes.

Q10: Can zinc citrate be used as a precursor for nanomaterials?

A10: Zinc citrate serves as a valuable precursor for synthesizing various zinc oxide (ZnO) nanostructures. By controlling factors like concentration and the presence of additives such as trisodium citrate, researchers can manipulate the morphology of the resulting ZnO structures. These structures include sub-micron and micro-sized particles with diverse shapes like twin-cones, flowers, and hexagonal plates.

Q11: How does the thermal decomposition of zinc citrate proceed?

A11: Thermal decomposition of zinc citrate occurs in three stages within the temperature range of 50-420°C. This process yields nanocrystalline ZnO, with an average grain size of 23 nm, as confirmed through techniques like thermogravimetric analysis, differential scanning calorimetry, and X-ray diffraction analysis.

Q12: Can zinc citrate be used for drug delivery applications?

A12: Zinc citrate can be encapsulated within whey protein nanoparticles for controlled release. This approach exhibits high encapsulation efficiency and sustained release of zinc citrate in acidic environments, suggesting its potential in food and pharmaceutical applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine](/img/structure/B1201970.png)

![1-(3-Pyridinylmethyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B1201974.png)

![3-Tert-butyl-7-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1201993.png)